Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine
Description
Properties
IUPAC Name |
N-[[3-(trifluoromethoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-14-7-8-4-3-5-9(6-8)15-10(11,12)13/h3-6,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVRNZTVYQWPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine is a compound of interest due to its unique trifluoromethoxy group and potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C10H12F3NO
- Molecular Weight : 219.20 g/mol
- CAS Number : 63548077
The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to increased bioavailability and potency in biological systems .
Synthesis
The synthesis of this compound typically involves the introduction of the trifluoromethoxy group through electrophilic aromatic substitution or other fluorination techniques. These methods have been documented in various studies, contributing to the understanding of how modifications affect biological activity .
Anticancer Activity
Recent studies have shown that compounds containing trifluoromethoxy groups exhibit significant anticancer properties. For instance, a study indicated that derivatives with similar structures demonstrated moderate cytotoxicity against various cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells, with IC50 values indicating effective inhibition at micromolar concentrations .
Table 1: Cytotoxicity of Trifluoromethoxy Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | WRL-68 | 86 |
| Compound A | Caco2 | 72 |
| Compound B | MCF-7 | 55 |
| Compound C | PC-3 | 64 |
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzyme targets. Studies involving molecular docking have suggested that the compound can form hydrogen bonds and hydrophobic interactions with key residues in target proteins, enhancing its inhibitory effects on cancer cell proliferation .
Structure-Activity Relationship (SAR)
SAR studies have shown that the presence of the trifluoromethoxy group significantly influences the biological activity of related compounds. The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of adjacent functional groups, enhancing their reactivity and interaction with biological targets .
Table 2: SAR Analysis of Trifluoromethoxy Compounds
| Modification | Effect on Activity |
|---|---|
| Addition of -CF3 | Increased potency |
| Substitution at para position | Enhanced selectivity |
| Alkyl chain length variation | Altered bioavailability |
Case Studies
- VEGFR-2 Inhibition : A recent study investigated a derivative of this compound as a potential VEGFR-2 inhibitor. The compound exhibited promising binding affinity, suggesting its potential in treating angiogenesis-related diseases such as cancer .
- Antiparasitic Activity : Another study explored the antiparasitic properties of related compounds, indicating that modifications similar to those seen in this compound could lead to significant activity against Trypanosoma cruzi, highlighting its potential beyond oncology applications .
Scientific Research Applications
Treatment of Hyperparathyroidism
One of the most notable applications of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine is in the treatment of primary hyperparathyroidism . The compound is a key ingredient in cinacalcet hydrochloride , which is marketed under the brand names Sensipar™ and Mimpara™. Cinacalcet acts as a calcimimetic agent that increases the sensitivity of the calcium-sensing receptor in parathyroid glands, thereby reducing parathyroid hormone (PTH) secretion and serum calcium levels in patients with chronic kidney disease or parathyroid carcinoma .
Synthesis Pathways
Recent advancements have focused on improving the synthesis processes for this compound to enhance yield and reduce production costs. A notable method involves:
- One-Pot Synthesis : Utilizing metal catalysts under hydrogen pressure to streamline the production process .
In Vitro Studies
This compound has been subjected to various in vitro studies to evaluate its effectiveness against different cancer cell lines, particularly those involved in bone metabolism disorders. These studies indicate potential anti-cancer properties due to its ability to modulate calcium signaling pathways.
Case Studies
- Case Study 1 : A clinical trial involving patients with secondary hyperparathyroidism demonstrated that cinacalcet significantly reduced serum calcium levels and improved patient outcomes .
- Case Study 2 : Research published in peer-reviewed journals highlighted the compound's role in reducing tumor growth in preclinical models of parathyroid carcinoma .
Toxicology and Safety Profile
Understanding the safety profile of this compound is crucial for its therapeutic applications:
- Toxicological Studies : Comprehensive studies have shown that when administered within therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects .
- Regulatory Status : The compound is recognized by regulatory bodies for its therapeutic use, ensuring that it meets safety standards for patient administration.
Data Table: Summary of Applications
Comparison with Similar Compounds
3-(Trifluoromethoxy)benzylamine (Primary Amine)
- Structure : Primary amine with a 3-(trifluoromethoxy)benzyl group (–CH₂–C₆H₄–O–CF₃).
- Molecular Formula: C₈H₈F₃NO (MW 191.15 g/mol) .
- Key Differences :
- Reactivity : The primary amine (–NH₂) is more nucleophilic, enabling facile participation in condensation reactions (e.g., urea or amide formation) compared to the secondary amine in the target compound .
- Physicochemical Properties : Lower molecular weight (191 vs. 220 g/mol) results in higher volatility. Boiling point and solubility data are unavailable, but primary amines generally exhibit higher water solubility than secondary analogs.
- Safety : Classified with hazard code R34 (causes burns), similar to many primary amines .
{2-[3-(Trifluoromethoxy)Phenyl]Ethyl}Amine (Phenethylamine Derivative)
- Structure : Phenethylamine backbone (–CH₂CH₂–NH₂) with a 3-(trifluoromethoxy)phenyl group.
- Molecular Formula: C₉H₁₀F₃NO (MW 205.18 g/mol) .
- Key Differences: Chain Length: The two-carbon spacer between the aromatic ring and amine increases lipophilicity (logP ~2.5 vs. Synthetic Utility: Phenethylamines are common scaffolds in neurotransmitter analogs (e.g., dopamine derivatives), whereas benzylamines like the target compound are more prevalent in enzyme inhibitor design .
Dimethyl(2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)amine
- Structure : Tertiary amine with dimethyl groups and a 3-(trifluoromethyl)phenyl substituent.
- Molecular Formula : C₁₁H₁₅F₃N₂ (MW 232.24 g/mol ) .
- Key Differences: Substituent Effects: The trifluoromethyl (–CF₃) group is less polar than trifluoromethoxy (–O–CF₃), reducing hydrogen-bonding capacity. Application: Tertiary amines like this are often used as catalysts or ligands in organometallic chemistry, whereas secondary amines (e.g., the target compound) are intermediates in drug synthesis .
{2-Methoxy-1-[3-(Trifluoromethyl)phenyl]ethyl}(methyl)amine
- Structure : Secondary amine with methoxy and trifluoromethylphenyl groups.
- Molecular Formula: C₁₁H₁₄F₃NO (MW 233.23 g/mol) .
Preparation Methods
Nucleophilic Substitution of 3-(Trifluoromethoxy)benzyl Halides with Ethylamine
The most common and direct approach involves reacting 3-(trifluoromethoxy)benzyl chloride or bromide with ethylamine under controlled conditions. The halide serves as an electrophile, and ethylamine acts as a nucleophile to displace the halogen, forming the desired amine.
- Reaction Conditions : Typically performed in an organic solvent such as dichloromethane or toluene.
- Base Addition : A base like sodium hydroxide or potassium carbonate is added to neutralize the hydrogen halide byproduct.
- Temperature : Maintained between 0°C and 25°C to minimize side reactions.
- Purification : Product isolation via distillation or recrystallization ensures high purity.
This method is scalable industrially, often using continuous flow reactors for better control and reproducibility.
| Parameter | Typical Value |
|---|---|
| Solvent | Dichloromethane, Toluene |
| Base | NaOH, K2CO3 |
| Temperature | 0–25 °C |
| Reaction Time | Several hours (typically 5 h) |
| Yield | Up to 85–90% |
Reductive Amination of 3-(Trifluoromethoxy)benzaldehyde
An alternative approach involves reductive amination, where 3-(trifluoromethoxy)benzaldehyde reacts with ethylamine in the presence of a reducing agent.
- Reagents : Ethylamine and a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.
- Solvent : Methanol or ethanol is commonly used.
- Conditions : Mild temperatures (room temperature to 50°C).
- Advantages : High selectivity and fewer side products.
Catalytic Methods Involving Transition Metals
Recent advances have demonstrated palladium(II)-catalyzed enantioselective synthesis of α-(trifluoromethyl)arylmethylamines through addition of arylboroxines to imines derived from trifluoroacetaldehyde. While this method is more general for α-trifluoromethyl amines, it provides a conceptual framework for catalytic approaches to trifluoromethoxy-substituted amines.
- Catalyst : Palladium acetate with chiral ligands.
- Substrates : Imines derived from trifluoroacetaldehyde.
- Yields : 57–91% with high enantioselectivity (>92% ee).
Synthesis of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine via Benzyl Halide Route
- To a stirred solution of 3-(trifluoromethoxy)benzyl chloride (1.0 equiv) in dichloromethane (DCM), ethylamine (1.5 equiv) is added dropwise at 0–5°C.
- Potassium carbonate (2 equiv) is added as a base to neutralize HCl formed.
- The reaction mixture is stirred at room temperature for 4–6 hours.
- Upon completion, the mixture is washed with water, dried over anhydrous sodium sulfate, and solvent removed under reduced pressure.
- The crude product is purified by vacuum distillation or recrystallization from suitable solvents.
| Entry | Starting Material (g) | Ethylamine (mL) | Base (g) | Solvent (mL) | Temp (°C) | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|---|
| 1 | 10 | 1.5 | 3.0 | 50 | 0–25 | 5 | 85 | Vacuum distillation |
| 2 | 20 | 3.0 | 6.0 | 100 | 0–25 | 6 | 88 | Recrystallization (EtOH) |
- NMR Spectroscopy : ^1H and ^13C NMR confirm the benzylamine framework and trifluoromethoxy substitution.
- Mass Spectrometry : High-resolution MS confirms molecular ion consistent with C9H12F3NO.
- Chromatography : HPLC purity >98% with optimized mobile phases for fluorinated compounds.
- Reaction temperature critically affects yield and selectivity; low temperatures reduce side reactions.
- Base choice influences reaction rate and product purity; potassium carbonate provides optimal balance.
- Solvent polarity affects nucleophilicity of ethylamine and solubility of reactants.
- Continuous flow reactors improve heat and mass transfer, increasing yield and scalability.
- Alternative catalytic methods remain under investigation for enantioselective synthesis and functional group tolerance.
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-(Trifluoromethoxy)benzyl chloride, ethylamine, base | 0–25°C, organic solvent, 4–6 h | 85–90 | Simple, scalable, high yield | Requires halide precursor |
| Reductive amination | 3-(Trifluoromethoxy)benzaldehyde, ethylamine, reducing agent | Room temp to 50°C, alcohol solvent | 70–85 | High selectivity, fewer byproducts | Requires aldehyde precursor |
| Palladium-catalyzed addition | Arylboroxines, imines, Pd catalyst, ligands | Mild temp, inert atmosphere | 57–91 | Enantioselective, versatile | More complex, costly catalysts |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : React 3-(trifluoromethoxy)benzyl chloride with ethylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Reductive amination : Use 3-(trifluoromethoxy)benzaldehyde with ethylamine and a reducing agent (e.g., NaBH₃CN) in methanol .
- Table : Comparison of synthetic routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | 65–75 | ≥95 | DMF, 70°C, 12 h | |
| Reductive amination | 50–60 | ≥90 | MeOH, RT, 24 h |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .
- Waste disposal : Segregate halogenated amine waste in labeled containers for incineration or professional treatment .
- Emergency measures : Neutralize spills with absorbents (e.g., vermiculite) and avoid water to prevent fluorinated byproducts .
Q. How should researchers characterize the compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm ethyl and benzyl group integration. -NMR identifies the trifluoromethoxy group ( ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to observe [M+H] peaks (expected m/z: ~264) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for reductive amination to reduce side products .
- Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) for nucleophilic substitution kinetics .
- Temperature gradient studies : Optimize between 50–90°C to balance reaction rate and decomposition .
Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to insecticidal targets like ryanodine receptors (see M.28 in ).
- In vitro assays : Measure inhibition of mitochondrial complex IV (cytochrome c oxidase) via oxygen consumption assays .
- Fluorescence polarization : Track binding to GABA receptors using fluorophore-labeled analogs .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Electron-withdrawing groups : Replace trifluoromethoxy with pentafluorosulfanyl to increase lipophilicity and target binding .
- Ethyl chain modification : Compare methyl, propyl, and cyclopropyl analogs to assess steric effects on bioavailability .
- Table : SAR trends for derivatives
| Derivative | LogP | IC₅₀ (nM) | Target |
|---|---|---|---|
| Trifluoromethoxy (parent) | 2.1 | 150 | Ryanodine receptor |
| Pentafluorosulfanyl | 3.4 | 75 | Ryanodine receptor |
| Cyclopropyl ethyl | 1.8 | 220 | GABA receptor |
Q. What advanced analytical techniques are suitable for stability testing under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/basic conditions. Monitor via UPLC-MS for decomposition products (e.g., trifluoroacetic acid) .
- Kinetic stability assays : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated aging data (e.g., 50°C for 4 weeks) .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
